2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The furan ring can be introduced through a subsequent cyclization reaction, and the chlorophenyl group can be added via a halogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce fully saturated quinoline compounds.
Scientific Research Applications
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound shares a similar furan and chlorophenyl structure but differs in the presence of an acrylic acid group.
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H14ClNO3 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H14ClNO3/c1-12-5-6-17-15(9-12)16(21(24)25)11-18(23-17)20-8-7-19(26-20)13-3-2-4-14(22)10-13/h2-11H,1H3,(H,24,25) |
InChI Key |
CYBTZKJJWLLFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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